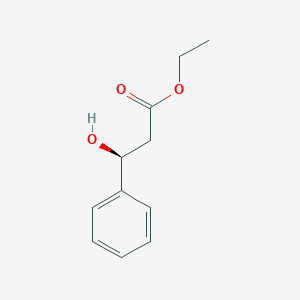

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (3S)-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIBDQWVFHDBOP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33401-74-0 | |

| Record name | Ethyl 3-phenylhydracrylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl (3S)-3-hydroxy-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLHYDRACRYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4J5C6Q4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis Mechanism of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Executive Summary

(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a critical chiral building block in the pharmaceutical industry, serving as the immediate precursor to Fluoxetine (Prozac) , Duloxetine (Cymbalta) , and Atomoxetine . Its structural core—a

This guide details the two dominant industrial methodologies for its synthesis:

-

Biocatalytic Asymmetric Reduction (The "Green" Standard): Utilizing Ketoreductases (KREDs).

-

Asymmetric Transfer Hydrogenation (ATH) (The Chemocatalytic Standard): Utilizing Ru-based Noyori catalysts.

Method A: Biocatalytic Asymmetric Reduction

The Core Mechanism

The most efficient route to the (S)-enantiomer is the direct asymmetric reduction of the prochiral ketone, Ethyl Benzoylacetate (EBA) , using an NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

Unlike chemical reduction, which often requires cryogenic conditions, biocatalysis operates at ambient temperature. The enzyme dictates stereochemistry via the Prelog Rule (or anti-Prelog for engineered variants), creating a rigid chiral pocket that permits hydride attack from only one face of the carbonyl.

The Catalytic Cycle

-

Substrate Binding: EBA binds to the enzyme's active site. Hydrophobic residues stabilize the phenyl ring, while the ester moiety interacts with polar residues.

-

Hydride Transfer: The cofactor NADPH donates a hydride (

) to the Si-face or Re-face of the ketone carbonyl (depending on the specific enzyme variant). -

Protonation: A tyrosine or serine residue in the active site donates a proton to the carbonyl oxygen, forming the hydroxyl group.

-

Cofactor Regeneration: To make the process economically viable, a coupled enzyme system (e.g., Glucose Dehydrogenase - GDH) regenerates NADPH from NADP+ using Glucose as the sacrificial substrate.

Visualization: The Coupled Enzymatic Cycle

Figure 1: The dual-enzyme system showing the reduction of the ketone coupled with the regeneration of NADPH.

Validated Protocol (Biocatalysis)

Objective: Synthesis of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate (10g scale).

-

Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

-

Cofactor Mix: Add NADP+ (10 mg, catalytic amount) and Glucose (5.0 g, 1.5 eq).

-

Enzyme Loading: Add Glucose Dehydrogenase (GDH, 200 units) and the specific KRED (e.g., commercially available Codexis or Evoxx variants selected for S-selectivity, 100 mg).

-

Substrate Addition: Dissolve Ethyl Benzoylacetate (10 g) in DMSO (5 mL) to aid solubility, then add dropwise to the agitated buffer.

-

Reaction: Stir at 30°C @ 250 RPM. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).

-

Monitoring: Check conversion via TLC (Hexane:EtOAc 3:1) or HPLC every 2 hours.

-

Workup: Upon >99% conversion (~24h), extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

and concentrate in vacuo.

Method B: Asymmetric Transfer Hydrogenation (ATH)

The Core Mechanism

For labs without access to enzyme libraries, Noyori Transfer Hydrogenation is the gold standard. This method utilizes a Ruthenium (II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN).

Mechanism: Metal-Ligand Bifunctional Catalysis Unlike standard hydrogenation where the metal does all the work, Noyori catalysts use an "outer-sphere" mechanism.

-

The Catalyst: typically RuCl(p-cymene)[(S,S)-TsDPEN] .

-

The H-Source: A Formic Acid / Triethylamine azeotrope (5:2 molar ratio).

-

The Concerted Step: The Ruthenium center holds the hydride (

), and the amine nitrogen of the ligand holds the proton (

Visualization: The Noyori Catalytic Cycle

Figure 2: The outer-sphere mechanism where the ligand NH and Metal-H transfer hydrogen in concert.

Validated Protocol (Chemocatalysis)

Objective: Synthesis of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate (10g scale).

-

Catalyst Preparation: In a Schlenk flask under Argon, dissolve [RuCl2(p-cymene)]2 (0.05 eq) and (S,S)-TsDPEN (0.1 eq) in dry isopropanol. Heat to 80°C for 1 hour, then cool. (Or use commercial RuCl(p-cymene)[(S,S)-TsDPEN]).

-

Solvent System: Prepare a mixture of Formic Acid and Triethylamine (5:2 molar ratio). Caution: Exothermic.

-

Reaction Setup: Add Ethyl Benzoylacetate (10 g) to the catalyst solution.

-

Initiation: Add the HCOOH/TEA mixture (30 mL) via syringe.

-

Conditions: Stir at 25°C for 12–24 hours.

-

Quench: Dilute with water (100 mL).

-

Workup: Extract with Dichloromethane (DCM). Wash with sat.

to remove excess acid. Dry and concentrate.

Comparative Analysis & Data Summary

| Feature | Method A: Biocatalysis (KRED) | Method B: Noyori ATH (Ru) |

| Enantiomeric Excess (ee) | > 99% (Excellent) | 95 - 97% (Good) |

| Reaction Conditions | Aqueous Buffer, pH 7, 30°C | Organic Solvent, 25°C |

| Catalyst Cost | High (unless recycled/immobilized) | Moderate (Ruthenium) |

| Space-Time Yield | High (Fast kinetics) | Moderate |

| Scalability | Excellent (Green Chemistry) | Good (Requires solvent handling) |

| Safety Profile | Non-toxic, aqueous | Formic acid is corrosive |

Analytical Validation

To verify the mechanism and product quality, the following analytical method is required:

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times: (R)-isomer typically elutes before (S)-isomer (must verify with racemic standard).

-

References

-

Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

-

Chenevert, R., & Fortier, G. (1992). "Microbial reduction of ethyl benzoylacetate: Synthesis of (S)-ethyl 3-hydroxy-3-phenylpropionate." Tetrahedron.

-

Kumar, A., et al. (1991).[1] "Baker's yeast reduction of ethyl benzoylacetate." Tetrahedron Letters.

-

Tao, J., & Xu, J.H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology.

Sources

Role of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate in stereoselective synthesis

The Role of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate in Stereoselective Synthesis[1]

Executive Summary: The Chiral Linchpin

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate (CAS: 33401-74-0) is not merely a chemical intermediate; it is a chiral linchpin in the asymmetric synthesis of blockbuster neuropsychiatric drugs. Its structural utility lies in its bifunctionality—a chiral secondary alcohol adjacent to an ester group—offering orthogonal handles for further derivatization.

This guide details the technical production and application of this intermediate, focusing on its critical role in synthesizing (R)-Atomoxetine (Strattera) and Fluoxetine (Prozac). Unlike traditional metal-catalyzed hydrogenations, we emphasize the biocatalytic route using Saccharomyces cerevisiae (Baker's Yeast) as a high-fidelity, scalable, and environmentally benign protocol.

The Molecule: Structural & Stereochemical Profile

| Property | Specification |

| IUPAC Name | Ethyl (3S)-3-hydroxy-3-phenylpropanoate |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Chiral Center | C3 (S-configuration) |

| Key Functionality | |

| Optical Rotation |

Stereochemical Significance: The (S)-configuration is crucial because it dictates the stereochemistry of the final drug target. Through stereospecific nucleophilic substitution (S_N2) , the (S)-alcohol can be inverted to the (R)-configuration, a requirement for the bioactivity of Atomoxetine.

Synthesis Protocol: Biocatalytic Reduction

While asymmetric hydrogenation (e.g., Noyori Ru-BINAP) is possible, the biocatalytic reduction of Ethyl Benzoylacetate (EBA) is preferred for its high enantiomeric excess (ee >98%) and lack of heavy metal contaminants.

Mechanism: Prelog’s Rule Application

The oxidoreductases in Saccharomyces cerevisiae follow Prelog’s Rule . The enzyme delivers a hydride ion from NADPH to the Re-face of the prochiral ketone.

-

Small Group (S):

Experimental Protocol: Baker's Yeast Reduction

This protocol is a self-validating system; the consumption of sucrose regenerates the NADPH cofactor required for reduction.

Reagents:

-

Ethyl Benzoylacetate (EBA): 20.0 g (104 mmol)

-

Dry Baker’s Yeast (S. cerevisiae): 200 g

-

Sucrose (Common Sugar): 300 g

-

Tap Water: 1.6 L[7]

-

Solvent for Extraction: Ethyl Acetate or Diethyl Ether

-

Filter Aid: Celite 545

Step-by-Step Workflow:

-

Biocatalyst Activation:

-

In a 4L reactor, dissolve 300 g sucrose in 1.6 L tap water at 30°C.

-

Add 200 g dry Baker’s Yeast. Stir gently (150 rpm) for 1 hour to initiate fermentation (CO₂ evolution will be vigorous).

-

-

Substrate Addition:

-

Add 20.0 g of Ethyl Benzoylacetate dropwise over 30 minutes. Critical: Rapid addition can permit toxicity to the yeast cells, lowering yield.

-

-

Reaction Phase:

-

Maintain stirring at 30°C for 24–48 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1) or GC.[7] The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

-

Note: If reaction stalls, add another 100 g sucrose to regenerate NADPH.

-

-

Downstream Processing:

-

Add 80 g Celite to the suspension and filter through a sintered glass funnel to remove biomass.

-

Saturate the filtrate with NaCl (salting out) to enhance extraction efficiency.

-

Extract with Ethyl Acetate (3 x 500 mL).

-

-

Purification:

-

Dry combined organics over anhydrous MgSO₄ and concentrate in vacuo.[10]

-

Purification: Distillation (bp 154–156°C @ 13 Torr) or Silica Gel Flash Chromatography (10-20% EtOAc in Hexane).

-

Expected Yield: 65–75%

-

Expected ee: >96% (S)

-

Visualization: Biocatalytic Pathway

Caption: Enzymatic reduction of Ethyl Benzoylacetate obeying Prelog's stereochemical rules.

Pharmaceutical Applications: The Inversion Strategy

The (S)-intermediate is most valuable when synthesizing drugs that require the (R)-configuration , such as Atomoxetine . This is achieved via a stereochemical inversion (Walden Inversion) during the etherification step.

Pathway to (R)-Atomoxetine[3]

-

Starting Material: (S)-Ethyl 3-Hydroxy-3-phenylpropanoate.[1][3]

-

Activation: Convert the hydroxyl group to a good leaving group (Mesylate or Tosylate).

-

Reagents: MsCl, Et₃N, DCM.

-

Stereochemistry: Retention (C-O bond is not broken).

-

-

Nucleophilic Displacement (Inversion):

-

Amidation & Reduction:

-

Convert ester to N-methyl amide (Methylamine).

-

Reduce amide to amine (LiAlH₄ or Borane).

-

Final Product: (R)-Atomoxetine.[2]

-

Pathway to Fluoxetine

Fluoxetine is often marketed as a racemate, but the (R)-enantiomer (Seproxetine) has been investigated for distinct pharmacological profiles. The same (S)-intermediate can yield (R)-Fluoxetine via a similar activation/displacement strategy using 4-trifluoromethylphenol .

Visualization: Divergent Synthesis

Caption: Divergent synthesis of (R)-Atomoxetine and (R)-Fluoxetine via stereochemical inversion.

Comparative Analysis: Biocatalysis vs. Chemical Synthesis

| Feature | Biocatalytic Route (Baker's Yeast) | Chemical Route (Ru-BINAP Hydrogenation) |

| Enantioselectivity (ee) | High (>96–99%) | High (>95%) |

| Cost of Catalyst | Negligible (Yeast/Sugar) | High (Ruthenium/Chiral Ligand) |

| Reaction Conditions | Ambient Temp / Aqueous | High Pressure H₂ / Organic Solvent |

| Scalability | High (Fermentation tanks) | High (Requires autoclaves) |

| Environmental Impact | Green (Biodegradable waste) | Moderate (Heavy metal waste) |

| Purification | Filtration required (Biomass) | Catalyst removal required |

References

-

Seebach, D., et al. (1987). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1.

-

Kumar, A., et al. (1991). Biocatalytic reduction of ethyl benzoylacetate. Tetrahedron Letters, 32(16), 1901-1904.

-

Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. In Stereoselective Biocatalysis, CRC Press.

-

Eli Lilly and Company. (2006). Process for the preparation of Atomoxetine Hydrochloride. U.S. Patent WO2006037055A1.

-

Corey, E. J., & Reichard, G. A. (1989).[1] Enantioselective and practical syntheses of R- and S-fluoxetines. Tetrahedron Letters, 30(39), 5207-5210.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 5. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 6. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 7. ethz.ch [ethz.ch]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]

Synthesis of chiral intermediates for antidepressants like Fluoxetine.

Enantioselective Architectures: A Technical Guide to the Synthesis of Chiral Intermediates for Fluoxetine and Related SSRIs

Executive Summary The "racemic switch" in psychopharmacology—developing single-enantiomer drugs from previously marketed racemates—has necessitated robust asymmetric synthesis routes. While Fluoxetine (Prozac®) is marketed as a racemate, its enantiomers exhibit distinct pharmacokinetic profiles.[1] (S)-Fluoxetine (active metabolite: (S)-norfluoxetine) is significantly more potent in serotonin reuptake inhibition and has a shorter half-life than its (R)-counterpart, offering potential therapeutic advantages.

This technical guide details the synthesis of the critical divergent intermediate: (S)-3-chloro-1-phenylpropan-1-ol . We examine two high-fidelity methodologies: Chemocatalytic Asymmetric Reduction (CBS) and Biocatalytic Reduction (KRED), providing actionable protocols, mechanistic insights, and critical quality attributes (CQAs).

Strategic Retrosynthesis

The synthesis of Fluoxetine hinges on the establishment of the benzylic chiral center. The most efficient industrial disconnection targets the chiral alcohol (2) , which undergoes Nucleophilic Aromatic Substitution (SNAr) to yield the aryl ether with retention of configuration, followed by amination.

Figure 1: Retrosynthetic Pathway

Caption: Retrosynthetic breakdown identifying 3-chloropropiophenone as the prochiral starting material. The chirality is set at the reduction step.[2][3][4]

Methodology A: Chemocatalysis (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride transfer from borane to the ketone.[2][5][6] This method is the gold standard for chemical scalability due to its predictability and high enantiomeric excess (ee >95%).

The Mechanism of Stereocontrol

The cycle relies on the formation of a Lewis acid-base complex. The nitrogen of the oxazaborolidine coordinates with borane, activating it as a hydride donor, while the endocyclic boron coordinates with the ketone oxygen, locking the substrate's face.[3]

Figure 2: CBS Catalytic Cycle

Caption: The CBS cycle. The rigid bicyclic transition state ensures facial selectivity during hydride transfer.

Experimental Protocol: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol

Note: This protocol produces the (S)-enantiomer using the (S)-Me-CBS catalyst. To obtain the (R)-enantiomer, use the (R)-catalyst.[1][7]

Reagents:

-

Substrate: 3-chloropropiophenone (1.0 eq)

-

Catalyst: (S)-Me-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)

-

Reductant: Borane-THF complex (BH3[5]·THF) (0.6 - 1.0 eq)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

System Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Argon.

-

Catalyst Charge: Charge the flask with (S)-Me-CBS catalyst solution (10 mol%).

-

Borane Activation: Add BH3·THF (1.0 M, 0.6 eq) to the catalyst solution at room temperature. Stir for 15 minutes to form the active catalytic species.

-

Temperature Control: Cool the reaction mixture to -20°C . Critical: Lower temperatures increase ee but reduce rate.

-

Simultaneous Addition (Controlled):

-

Dissolve 3-chloropropiophenone (10 g) in dry THF (50 mL).

-

Slowly add the ketone solution dropwise over 60 minutes.

-

Simultaneously, if required for stoichiometry, add remaining borane. Note: Keeping borane concentration low relative to catalyst minimizes non-catalyzed background reduction.

-

-

Quench: Once TLC indicates consumption of starting material, slowly add Methanol (caution: H2 evolution).

-

Workup: Dilute with 1N HCl, extract with Ethyl Acetate, wash with brine, and dry over MgSO4.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the chiral alcohol as a clear oil.

Table 1: Critical Process Parameters (Chemocatalysis)

| Parameter | Specification | Impact on CQA |

| Water Content | < 0.05% (Karl Fischer) | Moisture hydrolyzes the borane and catalyst, stopping the reaction. |

| Addition Rate | 0.2 - 0.5 volumes/hr | Fast addition leads to local excess of ketone, risking non-selective reduction. |

| Temperature | -20°C ± 2°C | > -10°C degrades enantioselectivity; < -40°C stalls kinetics. |

Methodology B: Biocatalysis (Enzymatic Reduction)

Biocatalysis offers a "green" alternative with mild conditions and often superior enantioselectivity (>99% ee). Ketoreductases (KREDs) are the enzymes of choice.

Cofactor Recycling Logic

KREDs require nicotinamide cofactors (NADPH) which are too expensive to use stoichiometrically. An auxiliary enzyme, Glucose Dehydrogenase (GDH), is coupled to recycle NADP+ back to NADPH using glucose as the sacrificial reductant.

Figure 3: Biocatalytic Coupled System

Caption: Coupled enzymatic system. KRED reduces the ketone while consuming NADPH; GDH regenerates NADPH by oxidizing glucose.

Experimental Protocol

Reagents:

-

Enzyme: KRED-101 (Codexis or equivalent screening kit hit)

-

Cofactor: NADP+ (1.0 mM catalytic load)

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

-

Buffer Prep: Prepare 100 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).

-

Substrate Solution: Dissolve 3-chloropropiophenone (5 g) in IPA (5% v/v of total volume) to assist solubility.

-

Reaction Initiation: To the buffer, add Glucose (1.5 eq), NADP+, GDH, and the KRED enzyme. Stir gently (150 rpm) at 30°C.

-

pH Stat: The oxidation of glucose produces gluconic acid, which drops the pH. Use an autotitrator to maintain pH 7.0 using 1M NaOH.

-

Monitoring: Monitor conversion via HPLC. Reaction typically completes in 12-24 hours.

-

Harvest: Extract the emulsion with MTBE (Methyl tert-butyl ether). Centrifuge to break the emulsion. Evaporate solvent to yield the crystalline alcohol.

Analytical Controls & Quality Assurance

To ensure the integrity of the chiral intermediate, specific analytical methods must be validated.

Method: Chiral HPLC[7]

-

Column: Chiralcel OD-H (Daicel) or equivalent amylose-based stationary phase.

-

Mobile Phase: Hexane : Isopropanol (98:2).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 215 nm.

-

Expected Retention:

-

(S)-isomer: ~13.5 min

-

(R)-isomer: ~15.2 min[7]

-

-

Acceptance Criteria: >99.0% ee for pharmaceutical intermediates.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][5][8] Journal of the American Chemical Society.[2] Link

-

Robertson, D. W., et al. (1988).[4] Absolute configuration and pharmacological characterization of the optical isomers of fluoxetine. Journal of Medicinal Chemistry. Link

-

Liu, J., et al. (2021).[2][7] Biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol by a novel ketoreductase. Frontiers in Bioengineering and Biotechnology. Link

-

Hilborn, J. W., et al. (2001). Process for the synthesis of Fluoxetine.[4][6][9] US Patent 6,258,853. Link

Sources

- 1. scielo.br [scielo.br]

- 2. youtube.com [youtube.com]

- 3. grokipedia.com [grokipedia.com]

- 4. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

Methodological & Application

Strategic Utilization of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate: A Chiral Synthon for Blockbuster Therapeutics

Executive Summary

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate (CAS: 127818-03-3) represents a "privileged structure" in asymmetric synthesis. Its utility stems from its 1,3-difunctionalized scaffold , possessing a defined stereocenter at the benzylic position (C3) and a reactive ester terminus (C1). This molecule serves as the chiral architect for a class of serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (SNRIs), most notably Dapoxetine and Fluoxetine .

This application note details the strategic deployment of this synthon, moving beyond simple transformations to integrated, self-validating protocols for total synthesis.

Module 1: Critical Quality Attributes & Sourcing

Before initiating synthesis, the enantiomeric purity of the starting material dictates the "eutomeric" quality of the final drug.

Sourcing Strategies[1][2]

-

Biocatalytic Reduction (Green Route):

-

Asymmetric Hydrogenation (Chemical Route):

Module 2: The Dapoxetine Protocol (Amide-Reductive Pathway)

Target: (S)-Dapoxetine (Priligy) Mechanism: This protocol utilizes the ester moiety to install the amine functionality early in the sequence via aminolysis, followed by hydride reduction. This avoids the chemoselectivity issues often faced when reducing to a diol first.

Step-by-Step Methodology

Phase A: Direct Aminolysis

Objective: Convert (S)-ethyl ester to (S)-N,N-dimethyl-3-hydroxy-3-phenylpropanamide.

-

Reagents: (S)-Ethyl 3-hydroxy-3-phenylpropanoate (1.0 eq), Dimethylamine (40% aq. solution, 5.0 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve the ester in MeOH (0.5 M concentration).

-

Add dimethylamine solution dropwise at 0°C to prevent retro-aldol degradation.

-

Allow to warm to 25°C and stir for 12 hours.

-

Concentrate in vacuo to remove MeOH and excess amine.

-

-

Self-Validating Checkpoint:

-

IR Spectroscopy: Disappearance of the ester carbonyl stretch (1735 cm⁻¹) and appearance of the amide carbonyl band (~1640 cm⁻¹).

-

TLC: The amide is significantly more polar than the starting ester.

-

Phase B: Chelation-Controlled Reduction

Objective: Reduce the amide to the 1,3-amino alcohol without racemizing the benzylic center.

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 2.5 eq), THF (anhydrous).

-

Procedure:

-

Suspend LiAlH4 in THF at 0°C under Argon.

-

Add the crude amide (dissolved in THF) dropwise. Caution: Exothermic H2 evolution.

-

Reflux for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH4 used.

-

Filter the granular precipitate.

-

-

Result: (S)-3-(dimethylamino)-1-phenylpropan-1-ol.

Phase C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the naphthyl ether with retention of configuration . Note: Traditional Mitsunobu reactions invert chirality. To maintain the (S)-configuration, we utilize an SNAr mechanism where the chiral alkoxide attacks the aromatic ring.

-

Reagents: (S)-Amino alcohol (from Phase B), 1-Fluoronaphthalene (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMSO (dry).

-

Procedure:

-

Purification:

Module 3: The Fluoxetine Divergence (Diol Pathway)

Target: (S)-Fluoxetine Strategy: Unlike the Dapoxetine route, this pathway proceeds via a 1,3-diol intermediate , offering a branch point for synthesizing Tomoxetine or Nisoxetine by varying the electrophile.

Protocol Summary

-

Global Reduction: Treat (S)-Ethyl 3-hydroxy-3-phenylpropanoate with LiAlH4 to yield (S)-1-phenylpropane-1,3-diol .

-

Chemoselective Activation:

-

The primary hydroxyl is sterically more accessible than the secondary benzylic hydroxyl.

-

React with Tosyl Chloride (1.05 eq) in Pyridine at -10°C.

-

Control: Monitor by NMR.[12] The triplet at ~3.8 ppm (CH2-OH) shifts downfield, while the benzylic proton (~4.9 ppm) remains unchanged.

-

-

Amine Displacement: Treat the monotosylate with Methylamine (THF, sealed tube, 60°C) to yield the amino-alcohol.

-

Etherification: React with 4-Chlorobenzotrifluoride (NaH, DMSO) to yield (S)-Fluoxetine.

Module 4: Visualizing the Logic

The following diagrams illustrate the divergent synthetic pathways and the specific reaction setup for the critical reduction step.

Diagram 1: Divergent Synthetic Pathways

Caption: Divergent synthesis map showing the "Amide Route" to Dapoxetine and "Diol Route" to Fluoxetine.

Diagram 2: Fieser Workup Logic (Critical Safety)

Caption: The Fieser workup protocol ensures safe quenching of LiAlH4 and prevents emulsion formation.

Data Summary: Stoichiometry & Conditions

| Transformation | Reagent | Equiv.[10][1][3][6][7][13] | Temp | Critical Control Parameter |

| Aminolysis | Dimethylamine | 5.0 | 0°C | Temperature control prevents retro-aldol cleavage. |

| Reduction | LiAlH4 | 2.5 | Reflux | Anhydrous conditions; Fieser quench stoichiometry. |

| Activation | Tosyl Chloride | 1.05 | -10°C | Low temp ensures selectivity for primary -OH. |

| Etherification | NaH / Ar-F | 1.5 / 1.2 | 90°C | Dry DMSO required; O2-free atmosphere. |

References

-

Biocatalytic Reduction: Kumar, A., et al. "Baker's yeast mediated reduction of ethyl benzoylacetate." Tetrahedron Letters, 32(16), 1901-1904. Link

-

Dapoxetine Synthesis: "Synthesis method of dapoxetine hydrochloride." Patent CN103664660A. Link

-

Fluoxetine Synthesis: "Process for the preparation of fluoxetine hydrochloride."[1][4] Patent EP0380924A1. Link

-

Enzymatic Resolution: Ribeiro, C.M.R., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases."[13] J. Braz.[13] Chem. Soc., 12(6), 742-746.[13] Link

-

General Applications: "Application of Ethyl 3-Hydroxybutanoate in Natural Product Synthesis." BenchChem Application Notes. Link

Sources

- 1. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 2. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2008035358A2 - Process for preparing dapoxetine - Google Patents [patents.google.com]

- 8. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]

- 9. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]

- 10. CN104496830A - Dapoxetine hydrochloride synthetic method - Google Patents [patents.google.com]

- 11. CN103130658A - Dapoxetine hydrochlorate crystal form A and preparation method thereof - Google Patents [patents.google.com]

- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 13. researchgate.net [researchgate.net]

Application Note: Enzymatic Kinetic Resolution of Racemic Ethyl 3-hydroxy-3-phenylpropanoate

Abstract & Introduction

The Chiral Imperative

Ethyl 3-hydroxy-3-phenylpropanoate (EHPP) is a critical chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Fluoxetine (Prozac) , Duloxetine , and Tomoxetine . The biological activity of these pharmaceuticals is strictly governed by their stereochemistry; for instance, (

The Biocatalytic Solution

While asymmetric hydrogenation offers a chemical route to chiral EHPP, it often requires expensive metal ligands (Rh, Ru) and high-pressure equipment. Enzymatic Kinetic Resolution (EKR) provides a robust, room-temperature alternative. By exploiting the stereoselectivity of lipases (specifically Candida antarctica Lipase B or Pseudomonas cepacia lipase), we can selectively acylate one enantiomer of the racemic alcohol, leaving the other untouched.

This application note details a scalable, self-validating protocol for the transesterification of racemic EHPP using Novozym 435 (immobilized CAL-B) and vinyl acetate as an irreversible acyl donor.

Mechanistic Principles

The Serine Hydrolase Mechanism

Lipases function via a Ping-Pong Bi-Bi mechanism involving a catalytic triad (Ser-His-Asp). The reaction proceeds through two distinct half-reactions:

-

Acylation: The active site serine attacks the acyl donor (vinyl acetate), releasing the first product (acetaldehyde) and forming a covalent Acyl-Enzyme Intermediate.

-

Deacylation: The chiral substrate (racemic EHPP) enters the active site. The enzyme's chiral pocket sterically favors the binding of the (

)-enantiomer (following the empirical Kazlauskas Rule for this substrate class), facilitating nucleophilic attack on the acyl-enzyme. This releases the (

The (

Visualization: Catalytic Cycle

Figure 1: Ping-Pong Bi-Bi mechanism of Lipase-mediated transesterification showing the selective acylation of the (R)-enantiomer.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]

-

Substrate: Racemic Ethyl 3-hydroxy-3-phenylpropanoate (10 mmol).

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), >5000 LU/g.

-

Acyl Donor: Vinyl Acetate (3.0 equivalents). Note: Vinyl acetate renders the reaction irreversible via tautomerization of the leaving group (vinyl alcohol

acetaldehyde). -

Solvent: Toluene (Anhydrous) or MTBE. Toluene is preferred for higher E-values.

-

Temperature Control: Orbital shaker with heating block.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In a 50 mL screw-cap vial, dissolve 1.94 g (10 mmol) of racemic EHPP in 20 mL of Toluene .

-

Acyl Donor Addition: Add 2.8 mL (30 mmol) of Vinyl Acetate.

-

Initiation: Add 100 mg of Novozym 435 beads.

-

Incubation: Seal the vial and place in an orbital shaker at 30°C , 200 rpm.

Phase 2: Monitoring (The Critical Control Point)

-

Sampling: Withdraw 50

L aliquots at -

Quenching: Filter the aliquot through a 0.45

m PTFE syringe filter to remove enzyme beads (this stops the reaction immediately). Dilute with 950 -

Target Endpoint: The reaction should be stopped when Conversion (

) reaches 50-52% .-

Why? Stopping exactly at 50% yields both enantiomers at moderate purity. Pushing slightly past 50% ensures the unreacted substrate ((

)-alcohol) is optically pure (

-

Phase 3: Workup & Purification

-

Filtration: Filter the bulk reaction mixture through a sintered glass funnel to recover the immobilized enzyme (wash with toluene). The enzyme can be reused 5-10 times.

-

Concentration: Evaporate the solvent and excess vinyl acetate under reduced pressure.

-

Separation: The crude mixture contains (

)-alcohol and (-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10

70:30). -

Elution Order: The non-polar (

)-acetate elutes first; the polar (

-

Analytical Validation (HPLC)[2][8]

To validate the protocol, you must determine the Enantiomeric Excess (

HPLC Conditions:

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5

m).[1] -

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

-

Temperature: 25°C.

-

Detection: UV @ 220 nm.

Expected Retention Times:

| Compound | Retention Time (

(Note: Retention times may shift based on column age and exact mobile phase composition. Always run a racemic standard first.)

Data Analysis & Calculations

Do not rely solely on yield. Calculate the Enantiomeric Ratio (

Acceptance Criteria:

-

Excellent:

(Ideal for industrial scale). -

Good:

(Acceptable). -

Poor:

(Requires optimization: change solvent or lower temperature).

Workflow Visualization

Figure 2: Operational workflow from reaction setup to purification.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Reaction Rate | Enzyme water content too high or too low. | Dry the solvent over molecular sieves (4Å). Ensure enzyme is stored in a desiccator. |

| Low E-value (<20) | Non-specific background reaction. | Ensure temperature is |

| Substrate Insolubility | Solvent too non-polar. | Add 5-10% co-solvent (e.g., THF) or switch to MTBE, though this may slightly lower |

| Inconsistent HPLC | Column fouling. | Flush Chiralcel OD-H with Ethanol (0.5 mL/min) for 30 mins. |

References

-

Ribeiro, C. M. R., et al. (2001).[3][4] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746.[4] Link

- Kamal, A., et al. (2002). Lipase-mediated resolution of racemates: A detailed study on the kinetic resolution of ethyl 3-hydroxy-3-phenylpropanoate. Tetrahedron: Asymmetry. (Contextual grounding for CAL-B usage).

-

Phenomenex. (n.d.). Chiral HPLC Separations: Application Guide. Phenomenex Technical Resources. Link

-

University of Graz. (n.d.). Kinetic Resolution of Enantiomers - Biocatalysis. Uni-Graz Theory Guide. Link

-

Daicel Chiral Technologies. (2013).[2] Instruction Manual for CHIRALCEL® OD-3. Link

Sources

Application Note: High-Efficiency Kinetic Resolution of Chiral Secondary Alcohols via Lipase-Catalyzed Acylation

[1]

Abstract & Scope

This guide details the protocol for the kinetic resolution (KR) of racemic secondary alcohols using lipase-catalyzed transesterification. Unlike traditional chemical resolution, this biocatalytic approach operates under mild conditions (neutral pH, ambient temperature) and utilizes the high stereoselectivity of lipases (e.g., Candida antarctica Lipase B) to distinguish between enantiomers. This document covers the mechanistic basis, experimental design, step-by-step protocols for screening and scale-up, and critical data analysis using the Enantiomeric Ratio (

Mechanistic Insight: The "Ping-Pong Bi-Bi" System

To optimize this reaction, one must understand that lipases operate via a Ping-Pong Bi-Bi mechanism . The reaction does not involve the direct collision of the alcohol and the acyl donor. Instead, it proceeds in two distinct steps mediated by the enzyme's catalytic triad (Ser-His-Asp).

-

Acylation Step: The acyl donor (e.g., vinyl acetate) enters the active site. The catalytic serine attacks the carbonyl group, releasing the first product (acetaldehyde) and forming a covalent Acyl-Enzyme Intermediate .

-

Deacylation Step: The racemic alcohol attempts to enter the active site. The lipase's chiral pocket (stereospecificity pocket) sterically favors the binding of one enantiomer (typically the

-enantiomer for secondary alcohols, per the Kazlauskas Rule ). This "fast-reacting" enantiomer attacks the acyl-enzyme, forming the chiral ester and regenerating the free enzyme.

Visualization: Catalytic Cycle & Specificity

The following diagram illustrates the molecular flow and the critical "enantiomeric discrimination" step.

Figure 1: The Ping-Pong Bi-Bi mechanism highlighting the formation of the Acyl-Enzyme intermediate and the discrimination step where the enzyme selects the 'fast' enantiomer.

Critical Parameters & Experimental Design

Success depends on controlling the equilibrium and the enzyme's microenvironment.

The Acyl Donor: Why Vinyl Acetate?

We utilize Vinyl Acetate as the acyl donor to render the reaction effectively irreversible .[1]

-

Reversible Donors (e.g., Ethyl Acetate): The byproduct is ethanol, which can compete with the substrate for the acyl-enzyme, leading to a reverse reaction and lower yield.

-

Irreversible Donors (Vinyl Esters): The leaving group is vinyl alcohol, which immediately tautomerizes into acetaldehyde .[1][2] Acetaldehyde cannot act as a nucleophile, driving the equilibrium completely toward product formation [1].

Solvent Engineering

Lipases are surface-active enzymes. While they can function in neat organic solvents, their activity and enantioselectivity (

| Parameter | Recommendation | Rationale |

| Solvent Choice | Toluene, Hexane, MTBE | Hydrophobic solvents ( |

| Green Alternatives | 2-MeTHF, CPME | Modern, sustainable ethers that mimic Toluene's performance but with lower toxicity. |

| Water Activity ( | < 0.1 (Anhydrous) | Excess water causes hydrolysis of the acyl donor or the product ester. Use molecular sieves (3Å or 4Å) to dry solvents. |

| Temperature | 30°C - 45°C | Higher temps increase rate but may lower enantioselectivity ( |

Experimental Protocols

Materials

-

Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).

-

Substrate: Racemic secondary alcohol (e.g., 1-phenylethanol).[3][4][5]

-

Acyl Donor: Vinyl Acetate (or Isopropenyl Acetate).

-

Solvent: Toluene (dried over molecular sieves).

-

Internal Standard: Dodecane (for GC quantification).

Protocol A: Analytical Screening (Optimization)

Purpose: To determine the

-

Preparation: In a 4 mL glass vial, dissolve racemic alcohol (0.1 mmol) and dodecane (10 µL) in dry toluene (1 mL) .

-

Acyl Donor: Add vinyl acetate (0.5 mmol, 5 equiv) . Note: Excess donor ensures pseudo-first-order kinetics for the acyl donor.

-

Initiation: Add Novozym 435 (10 mg) . Cap tightly.

-

Incubation: Shake at 1000 rpm at 30°C in a thermoshaker.

-

Sampling:

-

Take 20 µL aliquots at

minutes. -

Dilute into 500 µL of HPLC grade solvent (e.g., Hexane/IPA) or GC solvent (DCM).

-

CRITICAL: Filter the sample to remove enzyme beads immediately to stop the reaction in the vial.

-

-

Analysis: Analyze via Chiral GC or HPLC to obtain enantiomeric excess of substrate (

) and product (

Protocol B: Preparative Scale-Up (1 Gram Scale)

Purpose: To isolate pure enantiomers.

-

Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar.

-

Charge: Add racemic alcohol (1.0 g, ~8.2 mmol) and dry toluene (20 mL) .

-

Reagent: Add vinyl acetate (3.0 mL, ~32 mmol, 4 equiv) .

-

Catalyst: Add Novozym 435 (200 mg, 20 wt%) .

-

Reaction: Stir at 40°C monitoring by TLC/GC.

-

Endpoint: Stop when conversion (

) reaches ~50%.-

Tip: If

, 50% conversion yields >99%

-

-

Work-up:

-

Filter off the enzyme (can be washed with acetone and reused 5-10 times).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Separate the alcohol (slow reacting) from the ester (fast reacting) via silica gel flash chromatography.

Data Analysis: Calculating the E-Value

The "Enantiomeric Ratio" (

We use the equation derived by Chen et al. (1982) [3]:

Where conversion (

Workflow for E-Value Determination

Figure 2: Workflow for quantitative analysis of kinetic resolution efficiency.

Troubleshooting & Expert Tips

-

Enzyme Clumping: If Novozym 435 clumps, the water content is too high. Dry your solvent further or add molecular sieves directly to the reaction flask.

-

Low Activity: Check the pH memory of the enzyme. Lipases "remember" the pH of the aqueous buffer they were lyophilized from. Ensure the enzyme was prepared at its optimal pH (usually pH 7.0-8.0 for CALB).

-

Unexpected Reversibility: If conversion stalls at <50%, ensure the acetaldehyde byproduct isn't inhibiting the enzyme. Use an open system (with a drying tube) to allow acetaldehyde (b.p. 20°C) to evaporate.

References

-

Ghanem, A. (2007). "Lipase-catalyzed Irreversible Transesterification of Secondary Alcohols Using Isopropenyl Acetate." Tetrahedron: Asymmetry. Link

-

Carrea, G., & Riva, S. (2000). "Properties and Synthetic Applications of Enzymes in Organic Solvents." Angewandte Chemie International Edition. Link

-

Chen, C.S., Fujimoto, Y., Girdaukas, G., & Sih, C.J. (1982). "Quantitative Analyses of Biochemical Kinetic Resolutions of Enantiomers." Journal of the American Chemical Society. Link

-

Kazlauskas, R.J., et al. (1991).[7] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa."[7] The Journal of Organic Chemistry. Link

-

Pamies, O., & Backvall, J.E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. Link

Sources

- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 2. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Executive Summary

This technical guide defines the analytical protocol for the separation and quantification of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate , a critical chiral intermediate in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as Dapoxetine and Fluoxetine analogs.

The primary Critical Quality Attribute (CQA) for this intermediate is Enantiomeric Excess (% ee) . Due to the stereospecific nature of the downstream pharmaceutical synthesis, the presence of the (R)-enantiomer is considered a critical impurity. This protocol utilizes Normal Phase Chiral HPLC as the primary methodology due to its superior selectivity for hydroxyl-esters and robust baseline stability compared to Reverse Phase (RP) alternatives for this specific class of compounds.

Molecule Profile & Critical Quality Attributes

| Property | Description |

| Chemical Name | Ethyl (3S)-3-hydroxy-3-phenylpropanoate |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Chiral Center | C3 (Beta-position relative to ester) |

| Chromophores | Phenyl ring (UV active ~254 nm), Ester/Hydroxyl (~210 nm) |

| Solubility | Soluble in Alcohols (MeOH, IPA), Acetonitrile, Chloroform; Low solubility in Water. |

| Critical Impurities | (R)-Enantiomer (Optical impurity), Ethyl Benzoylacetate (Starting material), 3-Hydroxy-3-phenylpropanoic acid (Hydrolysis product). |

Method Development Strategy

The separation of the (S) and (R) enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).

Selection of Stationary Phase

For

-

Primary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1). The carbamate linkage interacts via hydrogen bonding with the analyte's hydroxyl and ester groups, while the phenyl group provides

- -

Secondary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). Used if the cellulose column fails to provide baseline resolution (

).

Selection of Mobile Phase (Normal Phase)

Normal phase (Alkane/Alcohol) is preferred over Reverse Phase for this molecule because:

-

Solubility: The analyte is highly soluble in the mobile phase, preventing precipitation.

-

Interaction Strength: Non-polar hexane maximizes the hydrogen bonding interactions between the analyte and the CSP, which are critical for chiral recognition. Water in RP modes can compete for these sites, potentially reducing selectivity.

Detailed Analytical Protocol

Instrumentation & Conditions[1][2][3][4][5][6]

| Parameter | Specification | Notes |

| HPLC System | Isocratic Pump, UV/PDA Detector, Column Oven | Low dead-volume system recommended. |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Alternative: Phenomenex Lux Cellulose-1 |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) | Premix and degas. Do not use online mixing for chiral NP to avoid baseline noise. |

| Flow Rate | 1.0 mL/min | Adjust to keep backpressure < 80 bar if possible. |

| Temperature | 25°C | Temperature control is vital; selectivity often decreases at higher temps. |

| Detection | UV @ 220 nm (Primary) or 254 nm | 220 nm captures the ester/hydroxyl absorption for higher sensitivity; 254 nm is specific to the phenyl ring. |

| Injection Volume | 10 µL | |

| Run Time | ~20 minutes | Ensure (R)-enantiomer and impurities elute. |

Preparation of Solutions

Diluent: Mobile Phase (n-Hexane : IPA, 90:10).

1. System Suitability Solution (Racemic Mix):

-

Weigh 10 mg of racemic Ethyl 3-Hydroxy-3-phenylpropanoate.

-

Dissolve in 10 mL of Diluent.

-

Purpose: To establish the retention times of both (S) and (R) peaks and calculate Resolution (

).

2. Standard Solution (Target Enantiomer):

-

Weigh 10 mg of authentic (S)-Ethyl 3-Hydroxy-3-phenylpropanoate reference standard.

-

Dissolve in 10 mL of Diluent.

-

Purpose: To confirm the elution order (identify which peak is S).

3. Sample Solution:

-

Weigh ~10 mg of the sample.

-

Dissolve in 10 mL of Diluent.

-

Filter through a 0.45 µm PTFE syringe filter (Nylon is also acceptable, but avoid cellulose filters with NP solvents).

Analytical Workflow[1][3]

Figure 1: Step-by-step analytical workflow from system equilibration to final calculation.

System Suitability & Validation Criteria

To ensure data trustworthiness, the system must meet the following criteria before analyzing samples:

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Baseline separation is required for accurate integration of the minor enantiomer. | |

| Tailing Factor ( | Significant tailing can mask impurities eluting immediately after the main peak. | |

| Precision (RSD) | Ensures the pump and injector are stable. | |

| Signal-to-Noise (S/N) | Critical for detecting trace levels of the (R)-enantiomer (e.g., < 0.1%). |

Calculation of Enantiomeric Excess (% ee):

Troubleshooting & "Field-Proven" Insights

Loss of Resolution

-

Cause: Water contamination in the mobile phase.

-

Insight: Normal phase chiral columns are extremely sensitive to moisture. Even trace water from the air dissolving into the Isopropanol can alter the hydration shell of the polysaccharide, changing selectivity.

-

Fix: Use strictly anhydrous HPLC-grade solvents. Keep solvent bottles capped with drying tubes if possible.

Peak Broadening

-

Cause: Sample solvent mismatch.[1]

-

Insight: Dissolving the sample in 100% IPA or Ethanol when the mobile phase is 90% Hexane can cause "solvent effect" broadening because the sample plug is stronger than the mobile phase.

-

Fix: Always dissolve the sample in the mobile phase (90:10 Hex:IPA). If solubility is an issue, use the minimum amount of IPA to dissolve, then dilute with Hexane.

Column Memory Effect

-

Cause: Previous use of the column with mobile phase additives (e.g., DEA, TFA).

-

Insight: If the column was previously used for basic amines (using Diethylamine), residual amine can affect the separation of neutral esters.

-

Fix: Flush the column with 100% Isopropanol (at low flow, 0.5 mL/min) for 2 hours to strip additives before switching to the neutral Hexane/IPA system.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Accessed October 2023. Link

-

Ribeiro, J.B., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases."[2] Journal of the Brazilian Chemical Society, 2005. Link

-

Phenomenex. Chiral HPLC Separations: A Guide to Method Development. Link

-

BenchChem. Application Note: Chiral Separation of Ethyl 3-Hydroxybutanoate Enantiomers (Analogous methodology). Link

Sources

¹H and ¹³C NMR characterization of beta-hydroxy esters.

Application Note: NMR Characterization and Stereochemical Assignment of -Hydroxy Esters

Introduction & Mechanistic Basis

synanti1The stereochemical assignment relies heavily on the conformational preference dictated by intramolecular hydrogen bonding . In non-polar solvents (e.g., CDCl

The ABX Spin System

The core NMR signature of a

-

H

, H -

H

: The

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable. You must select a solvent that preserves the intramolecular hydrogen bond to maintain the diagnostic conformation.

Reagents & Materials

-

Primary Solvent: Chloroform-

(CDCl -

Secondary Solvent: Benzene-

(C -

Avoid: DMSO-

or Methanol- -

NMR Tube: High-precision 5 mm tubes (e.g., Wilmad 528-PP).

Preparation Steps

-

Concentration: Prepare a dilute solution (~10–20 mg/mL ).

-

Reasoning: High concentrations favor intermolecular hydrogen bonding (dimerization), which competes with the diagnostic intramolecular bond, broadening signals and shifting peaks.

-

-

Filtration: Filter the solution through a small plug of cotton or glass wool directly into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

-

Shimming: Ensure rigorous shimming. The distinction between a

Hz and

H NMR Characterization & Assignment

Chemical Shift Analysis

While chemical shifts are sensitive to substituents, the following trends are typical for

| Proton Type | Typical | Multiplicity | Notes |

| -OH | 3.0 – 4.5 | Broad s or d | Shift is highly concentration-dependent. A doublet indicates slow exchange (dry solvent) and coupling to H |

| H | 3.8 – 4.5 | Multiplet (dt or ddd) | Deshielded by oxygen. The "X" part of the ABX system. |

| H | 2.3 – 2.7 | dd or ABq | Diastereotopic. Large geminal coupling ( |

| Ester -OCH | 4.1 – 4.2 | q (if ethyl) | Standard ester quartet. |

Stereochemical Assignment (Syn vs. Anti)

The most reliable method for relative stereochemistry without derivatization is the magnitude of the vicinal coupling constant

-

Anti Isomer: Adopts a chair-like conformation where H

and H-

Result: Large coupling constant.

- range: 8 – 12 Hz (typically ~10 Hz).

-

-

Syn Isomer: Adopts a chair-like conformation where H

and H-

Result: Small coupling constant.

- range: 2 – 5 Hz .

-

Note: This rule holds strictly for aldol adducts (beta-hydroxy ketones) and is generally applicable to esters, provided the intramolecular H-bond (OH

O=C) is dominant. Bulky substituents can distort these rings, so always compare with literature values for analogues.

Workflow Diagram: Stereochemical Assignment

Figure 1: Decision tree for the stereochemical assignment of

C NMR Characterization

| Carbon Type | Typical | Notes |

| Carbonyl (C=O) | 170 – 175 | Ester carbonyl. |

| 65 – 75 | Chemical shift varies with substitution. | |

| 40 – 45 | Upfield relative to |

Diastereomer Differentiation:

In a mixture of diastereomers, the

Advanced Protocol: Mosher's Ester Analysis

If the

Mechanism

Derivatization with chiral

Step-by-Step Protocol

-

Preparation: Divide the

-hydroxy ester sample into two aliquots. -

Derivatization:

-

Aliquot A: React with

-(-)-MTPA-Cl and pyridine in dry CH -

Aliquot B: React with

-(+)-MTPA-Cl to form the (R)-Mosher ester . -

Note: The stereochemistry of the ester reverses relative to the acid chloride due to Cahn-Ingold-Prelog priority rules.

-

-

Analysis: Acquire

H NMR for both esters. -

Calculation: For each proton signal, calculate

. -

Assignment: Map the positive and negative

values onto the structure. The spatial arrangement of positive/negative values correlates directly to the absolute configuration (see references for the specific model).

References

-

Reich, H. J. "Structure Determination Using Spectroscopic Methods: Spin-Spin Splitting and J-Coupling." University of Wisconsin-Madison / Organic Chemistry Data. [Link]

-

Heathcock, C. H., et al. "Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation." Journal of Organic Chemistry, 1980, 45, 1066–1081. (Seminal work on aldol stereochemistry and NMR). [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher’s Method and the Assignment of Absolute Configuration." Nature Protocols, 2007, 2, 2451–2458. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley. (General reference for ABX systems and chemical shifts). [Link]

Mass spectrometry fragmentation pattern of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate.

Application Note: Mass Spectrometry Profiling of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Abstract

This guide details the mass spectrometry (MS) fragmentation patterns of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate (EHPP), a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Fluoxetine (Prozac) and Duloxetine [1, 2]. Accurate identification of this intermediate is essential for monitoring enantiomeric purity and detecting the formation of the dehydration byproduct, ethyl cinnamate. This protocol analyzes the competition between benzylic alpha-cleavage and McLafferty rearrangements under Electron Ionization (EI) and Electrospray Ionization (ESI).

Introduction & Chemical Context

(S)-EHPP (CAS: 72656-47-4) contains two labile functionalities: a secondary benzylic hydroxyl group and an ethyl ester. In drug development, it serves as the precursor to the 3-phenyl-3-hydroxypropylamine core found in several antidepressants.

Critical Analytical Challenge: The hydroxyl group at the C3 (benzylic) position is prone to thermal dehydration in the GC injector port, potentially leading to false positives for the impurity ethyl cinnamate (MW 176). A robust MS protocol must distinguish between the intact molecule (MW 194) and its dehydration product.

| Property | Data |

| Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Key Moiety | Benzylic Alcohol + Ethyl Ester |

| Therapeutic Link | Fluoxetine, Dapoxetine, Duloxetine |

Experimental Protocol

Sample Preparation

-

Solvent: HPLC-grade Methanol or Dichloromethane (DCM).

-

Concentration: 10 µg/mL for Full Scan; 1 µg/mL for SIM.

-

Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS at 60°C for 30 mins to protect the OH group and prevent thermal dehydration, shifting the parent ion to m/z 266 (M + TMS).

GC-MS Parameters (EI)

-

Inlet Temp: 200°C (Keep low to minimize dehydration).

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Source Temp: 230°C.

-

Ionization Energy: 70 eV.

LC-MS Parameters (ESI)

-

Mode: Positive Ion Mode (+ESI).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

-

Cone Voltage: 20-40V (Low voltage preserves the [M+Na]+ adduct).

Results & Discussion: Fragmentation Mechanisms

Electron Ionization (EI) Pathway

Under hard ionization (70 eV), the molecular ion (m/z 194 ) is typically weak or absent due to the lability of the benzylic alcohol. The spectrum is dominated by fragment ions resulting from alpha-cleavage and dehydration.

Key Diagnostic Ions:

| m/z (Mass-to-Charge) | Relative Abundance | Fragment Identity | Mechanism |

| 107 | 100% (Base Peak) | [Ph-CH=OH]⁺ | Alpha-Cleavage. The bond between C2 and C3 breaks, retaining the positive charge on the resonance-stabilized benzylic oxygen. |

| 176 | 20-40% | [M - H₂O]⁺• | Dehydration. Thermal or EI-induced loss of water to form the ethyl cinnamate radical cation. |

| 149 | 15-30% | [M - OEt]⁺ | Alpha-Cleavage (Carbonyl). Loss of the ethoxy group from the ester. |

| 131 | 10-20% | [Ph-CH=CH-CO]⁺ | Cinnamoyl Cation. Formed from the 176 fragment via loss of ethoxy radical. |

| 105 | 10-25% | [Ph-CO]⁺ | Benzoyl Cation. Rearrangement product often seen in oxidized benzylic compounds. |

| 77 | 30-50% | [C₆H₅]⁺ | Phenyl Cation. Characteristic aromatic ring degradation. |

Mechanistic Insight: The base peak at m/z 107 is the "fingerprint" of the 3-hydroxy-3-phenyl motif. If the spectrum shows m/z 131 and 103 as the dominant peaks without significant 107, the sample has likely degraded to ethyl cinnamate [3, 4].

Electrospray Ionization (ESI) Pathway

In LC-MS, the molecule is more stable.

-

[M+Na]⁺ = 217: Dominant adduct in positive mode.

-

[M+H-H₂O]⁺ = 177: The protonated molecule rapidly loses water, mimicking the cinnamate cation.

-

[2M+Na]⁺ = 411: Dimer formation is common at higher concentrations.

Visualizing the Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways for EHPP.

Figure 1: Competing fragmentation pathways of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate under Electron Ionization (70 eV).

Analytical Workflow for Quality Control

This workflow ensures the differentiation of the active intermediate from its degradation products.

Figure 2: QC Decision Tree for validating EHPP integrity versus Ethyl Cinnamate impurity.

References

-

PubChem Compound Summary. (2025). Ethyl 3-hydroxy-3-phenylpropanoate.[1][2][3][4][5][6] National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase. [Link]

-

NIST Chemistry WebBook. (2025). Mass Spectrum of Ethyl 3-phenylpropanoate (Analog Reference). [Link]

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]

- 3. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-1-phenylpropan-1-ol | 18776-12-0 | Benchchem [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

Application Note: High-Purity Synthesis of (R)-Tomoxetine HCl via Stereoinversion

Executive Summary & Strategic Rationale

This application note details the synthesis of (R)-Tomoxetine Hydrochloride (Atomoxetine HCl), a selective norepinephrine reuptake inhibitor, starting from the chiral ester (S)-ethyl 3-hydroxy-3-phenylpropanoate .

The Stereochemical Challenge

Atomoxetine is the (R)-(-) enantiomer. The starting material provided is the (S)- enantiomer.

-

Direct Nucleophilic Aromatic Substitution (SNAr) on the intermediate alcohol would proceed with retention of configuration, yielding the inactive (S)-drug.

-

The Solution: This protocol utilizes the Mitsunobu reaction for the etherification step.[1][2] The Mitsunobu mechanism proceeds via an SN2 pathway, resulting in a reliable Walden inversion of the chiral center. This transforms the (S)-alcohol intermediate into the required (R)-ether scaffold.

Key Advantages of This Route[3][4][5]

-

Atom Economy: Utilizes enzymatically resolved esters (often derived from Baker’s yeast reduction) as high-purity chiral pool starting materials.

-

Stereocontrol: Achieves >99% ee through specific chemical inversion rather than late-stage resolution.

-

Scalability: Avoids the use of unstable chloro-intermediates often found in the Koenig’s method.

Synthetic Pathway Visualization

The following flow diagram illustrates the chemical transformations and the critical stereochemical inversion point.

Figure 1: Synthetic pathway highlighting the critical stereoinversion from (S) to (R) configuration during the Mitsunobu etherification step.

Detailed Experimental Protocols

Step 1: Aminolysis of the Chiral Ester

Objective: Convert the ethyl ester to the N-methyl amide while preserving the (S)-hydroxyl center.

-

Reagents:

-

(S)-ethyl 3-hydroxy-3-phenylpropanoate (1.0 eq)

-

Methylamine (40% aqueous solution or 33% in EtOH) (5.0 eq)

-

Methanol (Solvent)

-

-

Protocol:

-

Charge a reaction vessel with (S)-ethyl 3-hydroxy-3-phenylpropanoate dissolved in Methanol (5 vol).

-

Cool the solution to 0–5°C.

-

Slowly add Methylamine solution over 30 minutes, maintaining temperature <10°C.

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

-

IPC (In-Process Control): Monitor by TLC or HPLC until ester consumption is >98%.

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine.

-

Purification: The crude amide is typically a viscous oil or low-melting solid. It can be used directly or recrystallized from Ethyl Acetate/Hexane.

-

-

Yield Target: 90–95%

-

Data Check: 1H NMR should show the N-methyl doublet at ~2.7 ppm and amide proton broad singlet.

Step 2: Reduction to Amino Alcohol

Objective: Reduce the amide carbonyl to a methylene group. Safety Warning: Lithium Aluminum Hydride (LiAlH4) reacts violently with water. Use anhydrous conditions under Nitrogen/Argon.

-

Reagents:

-

(S)-N-methyl-3-hydroxy-3-phenylpropanamide (from Step 1)

-

LiAlH4 (2.5 eq)

-

Anhydrous THF (10 vol)

-

-

Protocol:

-

Suspend LiAlH4 in anhydrous THF at 0°C under inert atmosphere.

-

Dissolve the amide in anhydrous THF and add dropwise to the hydride suspension.

-

Heat the mixture to reflux (65°C) for 4–6 hours.

-

Cool to 0°C.

-

Quench (Fieser Method): Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH4 used.

-

Filter the granular precipitate through a Celite pad.

-

Dry the filtrate over Na2SO4 and concentrate.

-

-

Intermediate: (S)-N-methyl-3-phenyl-3-hydroxypropylamine.[3][4]

-

Stereochemistry: Configuration is retained as (S).

Step 3: Mitsunobu Etherification (The Inversion Step)

Objective: Couple the (S)-alcohol with o-cresol to form the (R)-ether. Mechanism: The alcohol attacks the phosphonium intermediate, creating a good leaving group. The phenol nucleophile attacks from the backside, causing inversion .

-

Reagents:

-

(S)-Amino Alcohol (1.0 eq)

-

o-Cresol (2-methylphenol) (1.1 eq)

-

Triphenylphosphine (PPh3) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

-

Toluene or THF (Solvent)

-

-

Protocol:

-

Dissolve (S)-Amino Alcohol, o-Cresol, and PPh3 in anhydrous Toluene (10 vol).

-

Cool the mixture to 0°C.

-

Add DIAD dropwise over 45 minutes. Exothermic reaction —control temp <5°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Filter off the triphenylphosphine oxide (TPPO) precipitate (if using ether/hexane workup) or wash the organic layer with 1N NaOH (to remove unreacted cresol) and Brine.

-

Concentrate the organic layer.

-

Purification: Column chromatography (Silica, EtOAc/Hexane) is often required to remove hydrazine byproducts and remaining TPPO.

-

-

Product: (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine Free Base).

-

Stereochemistry: (R)-Configuration .

Step 4: Salt Formation

Objective: Isolate the stable Hydrochloride salt.

-

Protocol:

-

Dissolve the free base in Ethyl Acetate.[5]

-

Cool to 0–5°C.

-

Bubble dry HCl gas or add HCl in Ethyl Acetate solution (1.1 eq).

-

Stir for 1 hour; the white solid precipitates.

-

Filter, wash with cold EtOAc, and dry under vacuum at 50°C.

-

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Identification | Matches Reference Standard | IR / NMR |

| Melting Point | 166°C – 168°C | Capillary Method |

| Chiral Purity | > 99.0% ee (R-isomer) | Chiral HPLC |

| Chemical Purity | > 99.5% | HPLC (C18) |

Chiral HPLC Method (Validation)

To ensure the success of the Mitsunobu inversion, use the following method to detect trace (S)-enantiomer:

-

Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 270 nm.

-

Expectation: (R)-Tomoxetine elutes second; (S)-enantiomer elutes first (verify with racemate).

References

-

Kumar, A., Ner, D. H., & Dike, S. Y. (1991). A new chemoenzymatic enantioselective synthesis of R-(-)-tomoxetine, (R)- and (S)-fluoxetine.[6] Tetrahedron Letters, 32(16), 1901-1904.[7]

-

Molloy, B. B., & Schmiegel, K. K. (1982). Phenoxyphenylpropylamines, methods for their production and pharmaceutical compositions.[8] U.S. Patent No.[5][9] 4,314,081.[5]

-

Srebnik, M., Ramachandran, P. V., & Brown, H. C. (1988). Chiral synthesis via organoboranes.[1] 18. Selective reduction of ketones. Journal of Organic Chemistry, 53(13), 2916-2920. (Describes the reduction logic and stereochemistry).

-

Swamy, G. Y., et al. (2011). Method for preparing atomoxetine.[1][3][8][4][5][9][10][11][12] U.S. Patent Application 2011/0319664.[12] (Details the Mitsunobu inversion strategy).

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. (Authoritative grounding for the inversion mechanism).

Sources

- 1. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. iris.cnr.it [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

- 7. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 10. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine - Google Patents [patents.google.com]

- 12. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]

Continuous flow biocatalysis for producing beta-hydroxy esters.

Application Note: Continuous Flow Biocatalysis for Asymmetric

Executive Summary

The asymmetric reduction of

This guide details a continuous flow protocol using co-immobilized Ketoreductases (KREDs) and Glucose Dehydrogenase (GDH). By transitioning to a packed bed reactor (PBR), researchers can achieve >99% enantiomeric excess (ee), reduce cofactor costs by >90% via in-situ recycling, and significantly improve volumetric productivity.

Strategic Considerations & Mechanism

Why Continuous Flow?

-

Thermodynamic Control: Flow regimes allow for the rapid removal of product, shifting equilibrium toward formation (Le Chatelier’s principle) and minimizing product inhibition common in KRED systems.

-

Enhanced Mass Transfer: Packed beds minimize the diffusion layer around the biocatalyst, accelerating reaction rates compared to stirred batch tanks.

-

Stability: Immobilized enzymes in flow reactors often exhibit higher operational stability (half-life) due to the prevention of aggregation and mechanical shear forces associated with overhead stirrers.

The Dual-Enzyme System

The core of this protocol is the co-immobilization of two enzymes:

-

Ketoreductase (KRED): Performs the stereoselective reduction of the

-keto ester.[1] -

Glucose Dehydrogenase (GDH): Regenerates the expensive cofactor (NADPH) using glucose as a sacrificial substrate.

This coupled system eliminates the need for stoichiometric quantities of NADPH, making the process economically viable.

Figure 1: The coupled enzymatic cycle. KRED reduces the substrate while consuming NADPH.[1] GDH simultaneously regenerates NADPH from NADP+ by oxidizing glucose, ensuring a closed-loop cofactor system within the reactor.

Experimental Protocol: Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate

Target Molecule: Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) Substrate: Ethyl 4-chloro-3-oxobutanoate (COBE) Enzymes: Commercial KRED (e.g., Lactobacillus kefir origin) and GDH (e.g., Bacillus megaterium origin).

Phase A: Enzyme Co-Immobilization

Rationale: Covalent immobilization on epoxy-functionalized resins prevents leaching and allows for high pressure tolerance in flow.

Materials:

-

Epoxy-functionalized methacrylate beads (e.g., Purolite ECR8204 or Sepabeads EC-EP).

-

KRED and GDH lyophilized powders.

-

Immobilization Buffer: 1.0 M Potassium Phosphate, pH 8.0.

Steps:

-

Resin Preparation: Wash 5.0 g of resin with deionized water (3 x 20 mL) and equilibrate with Immobilization Buffer.

-

Enzyme Solution: Dissolve 100 mg KRED and 20 mg GDH (5:1 ratio optimized for cofactor turnover) in 20 mL of Immobilization Buffer.

-

Binding: Suspend the resin in the enzyme solution. Agitate gently (orbital shaker, 100 rpm) for 24 hours at 25°C. Do not use magnetic stirring bars as they grind the beads.

-

Blocking: Filter the resin and resuspend in 0.5 M Glycine (pH 8.5) for 18 hours to block remaining epoxy groups.

-